An In-depth Technical Guide to (6-Fluoro-2-methoxypyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to (6-Fluoro-2-methoxypyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Fluoro-2-methoxypyridin-3-yl)boronic acid is a specialized heterocyclic organoboron compound that has garnered significant interest within the field of medicinal chemistry. Its unique structural features—a pyridine ring substituted with a fluorine atom, a methoxy group, and a boronic acid moiety—make it a valuable building block in the synthesis of complex organic molecules. Boronic acids, in general, are recognized for their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] The incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide provides a comprehensive overview of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid, including its chemical identifiers, properties, synthesis, and applications, with a particular focus on its utility in drug discovery and development.
Core Identifiers and Chemical Properties
The accurate identification and characterization of a chemical reagent are fundamental to its effective and safe use in research and development. This section details the key identifiers and physicochemical properties of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid.
Key Identifiers
| Identifier | Value | Source |
| CAS Number | 1443380-14-0 | BLDpharm[3] |
| Molecular Formula | C₆H₇BFNO₃ | BLDpharm[3] |
| IUPAC Name | (6-Fluoro-2-methoxypyridin-3-yl)boronic acid | - |
| Synonyms | 2-Fluoro-6-methoxypyridine-3-boronic acid | AFG Bioscience[4] |
| PubChem CID | Not available | - |
| ChEMBL ID | Not available | - |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 170.93 g/mol | BLDpharm[3] |
| Appearance | Solid (form may vary) | General knowledge |
| Melting Point | Not available | - |
| Boiling Point | Not available | BLDpharm[3] |
| Solubility | Soluble in organic solvents such as methanol, and DMSO. | General knowledge |
| SMILES | COC1=NC(F)=CC=C1B(O)O | BLDpharm[3] |
Synthesis of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid
A plausible synthetic route would start from a corresponding halogenated precursor, such as 3-bromo-6-fluoro-2-methoxypyridine. The synthesis can be conceptually broken down into the following key transformations:
Causality Behind Experimental Choices:
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Low Temperature (-78 °C): The lithiation step is performed at very low temperatures to prevent side reactions, such as the decomposition of the highly reactive organolithium intermediate.
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Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Therefore, the reaction must be carried out under strictly anhydrous conditions to avoid quenching of the reagent.
-
Trialkyl Borate as Boron Source: Trialkyl borates, such as triisopropyl borate, are excellent electrophiles for trapping the nucleophilic organolithium intermediate to form the boronic ester.
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Acidic Workup: The final hydrolysis step is necessary to convert the boronic ester intermediate into the desired boronic acid.
Safety and Handling
Comprehensive safety data for (6-Fluoro-2-methoxypyridin-3-yl)boronic acid is limited. One supplier, AFG Bioscience, indicates "No known hazard" for a synonym of this compound, "2-Fluoro-6-methoxypyridine-3-boronic acid".[4] However, another supplier, BLDpharm, provides the following GHS information for the compound with CAS number 1443380-14-0:
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Signal Word: Warning[3]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Given the conflicting information and the general reactivity of boronic acids, it is prudent to handle this compound with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For related methoxypyridine boronic acids, hazards such as skin irritation, serious eye irritation, and potential respiratory irritation have been noted.[5][6]
Applications in Drug Discovery and Organic Synthesis
The primary application of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid in drug discovery lies in its use as a building block in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide or triflate.[7] The resulting biaryl or hetero-biaryl scaffolds are prevalent in many biologically active molecules and approved drugs.[1]
The Suzuki-Miyaura Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
Pillar 1: Expertise & Experience - Causality in Protocol Design
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For heterocyclic boronic acids, particularly those containing nitrogen, careful optimization is often required. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. The use of bulky, electron-rich phosphine ligands can help to mitigate this issue and promote efficient coupling. The base plays a crucial role in activating the boronic acid for transmetalation.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, step-by-step protocol for the Suzuki-Miyaura coupling of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid with an aryl bromide. This protocol is based on general procedures for similar couplings and should be optimized for specific substrates.
Materials:
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(6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.2 equiv)
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Aryl bromide (1.0 equiv)
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Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
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Potassium phosphate (K₃PO₄, 2.0 equiv)
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1,4-Dioxane
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Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
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Catalyst and Ligand Addition: In a separate vial, weigh the palladium(II) acetate (2 mol%) and SPhos (4 mol%) and add them to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 80-100 °C and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Pillar 2: Trustworthiness - A Self-Validating System
The success of this protocol relies on careful execution and monitoring. The progress of the reaction should be tracked to determine the optimal reaction time and prevent the formation of byproducts. The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Conclusion
(6-Fluoro-2-methoxypyridin-3-yl)boronic acid is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for drug discovery. Its unique combination of a fluorinated pyridine ring and a boronic acid functional group allows for its efficient incorporation into a wide range of molecular scaffolds via the robust and reliable Suzuki-Miyaura cross-coupling reaction. As the demand for novel therapeutic agents continues to grow, the utility of such specialized reagents is expected to increase, further empowering medicinal chemists in their quest to design and synthesize the next generation of medicines.
References
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Yang, W., et al. (2014). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. [Link]
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Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. [Link]
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AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET: 2-Fluoro-6-methoxypyridine-3-boronic acid. [Link]
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